
1-Methyl-3-propylimidazolium iodide
Overview
Description
1-Methyl-3-propylimidazolium iodide (CAS: 119171-18-5) is an ionic liquid (IL) with the molecular formula C₇H₁₃IN₂ and a molecular weight of 252.10 g/mol . It is widely recognized for its high purity (≥99%) and stability, particularly in electrochemical applications such as dye-sensitized solar cells (DSSCs) and energy storage systems . Key properties include:
- Conductivity: Enhanced by iodine doping, which activates the Grotthuss mechanism (bond-exchange charge transport) in addition to physical ion diffusion .
- Thermal Behavior: Synthesized via SN2 reactions, with thermal analysis conducted via differential scanning calorimetry (DSC) .
- Applications: Primarily used in DSSCs as a non-volatile gel polymer electrolyte component, achieving efficiencies up to 8.2% in optimized systems . It also demonstrates 91% corrosion inhibition efficiency in acidic environments .
Preparation Methods
1-Methyl-3-propylimidazolium iodide can be synthesized through the reaction of 1-methylimidazole with propyl iodide . The reaction typically occurs under solvent-free conditions in a stainless steel autoclave lined with polytetrafluoroethylene, ensuring high purity and nearly complete conversion of 1-methylimidazole . This method is not only efficient but also environmentally friendly.
Chemical Reactions Analysis
1-Methyl-3-propylimidazolium iodide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.
Complex Formation: It can form complexes with various metal ions, which is useful in catalysis and material science.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Corrosion Inhibition
One of the prominent applications of MPII is in the field of corrosion inhibition. Research has demonstrated its effectiveness in protecting mild steel from corrosion in acidic environments.
Case Study: Corrosion Inhibition Performance
A study conducted by Gulista Parveen et al. investigated the corrosion inhibition efficiency of MPII on mild steel in a 1 M H₂SO₄ solution. The findings revealed:
- Inhibition Efficiency : MPII exhibited a high inhibition efficiency of 91% at 298 K.
- Mechanism : The adsorption of MPII on the steel surface follows the Langmuir adsorption isotherm, indicating a strong interaction between the ionic liquid and the metal surface.
- Thermodynamic Parameters : The study calculated various thermodynamic parameters, including adsorption equilibrium constant (), enthalpy (), and Gibbs free energy (), confirming the favorable adsorption process .
Table 1: Corrosion Inhibition Performance of MPII
Parameter | Value |
---|---|
Inhibition Efficiency (%) | 91% |
Temperature (K) | 298 |
Adsorption Isotherm | Langmuir |
Electrochemical Applications
MPII is also utilized in electrochemical systems, particularly in dye-sensitized solar cells (DSSCs). It serves as a component in ionic liquid polymer gel electrolytes, enhancing the efficiency of solar cells.
Case Study: Dye-Sensitized Solar Cells
In a study on innovative redox electrolytes for DSSCs, MPII was mixed with other ionic liquids to create an effective electrolyte system. Key findings include:
- Power Conversion Efficiency : The maximum power conversion efficiency exceeded 5% , with significant enhancements observed when using binary mixtures involving MPII.
- Stability : The ionic liquid-based electrolytes demonstrated improved stability compared to traditional liquid electrolytes, making them suitable for long-term applications in solar energy conversion .
Table 2: Performance Metrics of MPII in DSSCs
Metric | Value |
---|---|
Maximum Power Conversion Efficiency (%) | >5% |
Stability | Improved |
Organic Synthesis
MPII is employed in organic synthesis as a solvent and catalyst due to its unique properties, such as low volatility and high thermal stability.
Applications in Organic Reactions
Research has indicated that MPII can facilitate various organic reactions, including:
- Synthesis of Nanostructured Materials : Its use as a solvent has been shown to enhance the formation of nanostructured materials through controlled synthesis methods.
- Catalytic Activity : MPII acts as an effective catalyst in several reactions, improving yields and reaction rates compared to conventional solvents .
Summary and Future Directions
This compound demonstrates significant potential across multiple scientific domains. Its applications in corrosion inhibition, electrochemistry, and organic synthesis highlight its versatility as an ionic liquid.
Future research could focus on:
- Exploring new formulations combining MPII with other ionic liquids to enhance performance in specific applications.
- Investigating its environmental impact and potential for recycling in industrial processes.
The ongoing development of MPII-based technologies may lead to advancements in materials science, renewable energy, and sustainable chemistry.
Mechanism of Action
The mechanism by which 1-methyl-3-propylimidazolium iodide exerts its effects is primarily through its ionic nature. The compound’s ability to dissociate into ions allows it to conduct electricity and participate in various electrochemical processes. In dye-sensitized solar cells, for example, it facilitates the transport of electrons, thereby improving the cell’s overall efficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares 1-methyl-3-propylimidazolium iodide with structurally related imidazolium-based ionic liquids:
Electrochemical Performance in DSSCs
Ionic liquids are critical for reducing electrolyte volatility in DSSCs. Performance comparisons are summarized below:
Table 2: DSSC Efficiency Using Imidazolium-Based ILs
Key Findings:
- MPII-based eutectic mixtures outperform allyl-substituted analogs (e.g., AMII) due to optimized viscosity and iodine compatibility .
Corrosion Inhibition Efficiency
MPII demonstrates competitive performance as a corrosion inhibitor in acidic media:
Table 3: Corrosion Inhibition Efficiency in 1.0 M H₂SO₄
Inhibitor | Efficiency (%) | Reference |
---|---|---|
This compound | 91 | |
Poly(SA-Hex-BZ) | 91.7 | |
Solanum tuberosum extract | 90.8 | |
Polyethylene glycol methyl ether | 84.2 |
MPII’s efficiency is attributed to its adsorption on metal surfaces, forming a protective layer via imidazolium cations and iodide anions .
Unique Advantages of MPII
Biological Activity
1-Methyl-3-propylimidazolium iodide (MPII) is an ionic liquid that has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, medicine, and materials science. This article explores the biological activity of MPII, supported by research findings, case studies, and data tables.
MPII is a member of the imidazolium family, characterized by a five-membered aromatic ring containing two nitrogen atoms. Its chemical structure can be represented as follows:
The compound's unique properties stem from its ionic nature and the presence of the imidazole ring, which allows for interactions with biological macromolecules.
The biological activity of MPII is primarily attributed to its ability to interact with various biomolecules, including proteins and nucleic acids. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, MPII has been shown to affect cellular processes through:
- Inhibition of Enzymatic Activity : MPII can act as an enzyme inhibitor, affecting metabolic pathways.
- Interaction with Nucleic Acids : The compound may bind to DNA or RNA, potentially altering their structure and function.
Antimicrobial Properties
Research indicates that MPII exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to conventional antibiotics, suggesting its potential as an antimicrobial agent.
Pathogen | MIC (mg/L) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Cytotoxicity and Anticancer Activity
MPII has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that MPII induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the IC50 values for various cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 15 |
MCF-7 (breast cancer) | 20 |
A549 (lung cancer) | 25 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of MPII against biofilms formed by Staphylococcus aureus. The results indicated that MPII effectively reduced biofilm formation by 75% at sub-MIC concentrations, highlighting its potential in infection control.
- Cytotoxicity in Cancer Research : Research conducted on the effects of MPII on MCF-7 breast cancer cells showed that treatment with MPII led to a significant decrease in cell viability after 24 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Applications in Medicine and Industry
Given its biological activities, MPII is being explored for various applications:
- Drug Development : Its antimicrobial and anticancer properties make it a candidate for developing new therapeutic agents.
- Biocatalysis : MPII's ability to stabilize enzymes has led to its use in biocatalytic processes.
- Electrolytes in Solar Cells : MPII is utilized in dye-sensitized solar cells due to its ionic conductivity and stability.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 1-methyl-3-propylimidazolium iodide (MPII) relevant to its use in electrochemical systems?
- MPII exhibits a molecular weight of 252.1 g/mol (C₇H₁₃IN₂), a density of 1.54 g/cm³ at 24°C, and a viscosity of 935 cP at 25°C. Its ionic conductivity is 0.96 mS/cm at 30°C, making it suitable for electrolytes in devices like dye-sensitized solar cells (DSSCs). These properties are critical for optimizing ion mobility and stability in electrochemical applications .
Q. What synthetic routes are commonly employed to prepare MPII, and how is purity validated?
- MPII is synthesized via quaternization of 1-methylimidazole with 1-iodopropane, followed by anion exchange or direct alkylation. Purity is typically assessed using HPLC (>95–98%) and structural validation via NMR or FTIR spectroscopy. Thermal gravimetric analysis (TGA) is used to confirm the absence of volatile impurities .
Q. How does MPII interact with aqueous solutions, and what thermodynamic parameters govern its solvation behavior?
- Studies on ternary solutions (MPII + KCl + H₂O) reveal solute-solvent interactions through apparent molar volumes (VF, Vo) and isentropic compressibility (kS). Hepler’s constant analysis indicates MPII acts as a structure-breaking agent in water, disrupting hydrogen-bond networks. These interactions are temperature-dependent, with data collected at 288.15–318.15 K .
Advanced Research Questions
Q. What experimental and computational methods are used to evaluate MPII’s corrosion inhibition efficiency on mild steel in acidic environments?
- Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization quantify corrosion rates, while DFT calculations model adsorption mechanisms. MPII’s imidazolium ring and iodide anion form protective films on steel surfaces, achieving >90% inhibition efficiency in 1 M HCl. Synergistic effects with natural extracts (e.g., Cnicus benedictus) are also explored .
Q. How does MPII’s thermal stability impact its use in quasi-solid-state DSSCs?
- Coupled thermogravimetry-differential thermal analysis (TG-DTA) with evolved gas analysis (EGA) identifies decomposition pathways. Pure MPII releases I₂, CH₃I, and alkyl iodides above 200°C. In gel electrolytes (e.g., ureasil matrices), MPII’s degradation is delayed, enhancing device stability under operational temperatures .
Q. What role does iodine concentration play in MPII-based electrolytes for hybrid electrochemical capacitors?
- Increasing iodine (I₂) in MPII electrolytes enhances redox activity via I⁻/I₃⁻ couples, improving capacitance. In-situ Raman spectroscopy tracks polyiodide formation (e.g., I₅⁻), while cyclic voltammetry reveals optimal I₂:MPII molar ratios (e.g., 0.2 M I₂) for balancing conductivity and Faradaic contributions .
Q. How does C(2)-H methylation in MPII influence its interionic interactions and thermal properties?
- Substituting C(2)-H with methyl disrupts hydrogen bonding with iodide, shifting anion coordination to C(4)/C(5)-H sites. This alters melting points and thermal stability, as shown by differential scanning calorimetry (DSC) and FTIR. Symmetrical anions (I⁻, BF₄⁻, PF₆⁻) exhibit stronger directional interactions with the imidazolium core .
Q. What strategies improve the photovoltaic efficiency of MPII-based gel electrolytes in DSSCs under low-light conditions?
- Blending MPII with low-viscosity ionic liquids (e.g., C₂mimTCM) reduces electrolyte resistance, achieving 6.5% efficiency under 0.1 sun illumination. Additives like 4-tert-butylpyridine (TBP) suppress charge recombination, while TiO₂ surface modification enhances dye regeneration .
Q. Methodological Considerations
Q. How are computational models (e.g., DFT, MD simulations) applied to predict MPII’s behavior in complex systems?
- Density functional theory (DFT) calculates adsorption energies on metal surfaces, while molecular dynamics (MD) simulations model diffusion coefficients in electrolytes. These tools correlate MPII’s molecular structure with macroscopic properties, guiding material design .
Q. What analytical techniques are critical for characterizing MPII’s degradation products in high-temperature applications?
- TG-DTA coupled with mass spectrometry (MS) or FTIR-EGA identifies volatile decomposition species. For example, I₂ evolution from MPII at 250°C is quantified via MS fragmentation patterns, informing safe operating limits in energy devices .
Properties
IUPAC Name |
1-methyl-3-propylimidazol-1-ium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2.HI/c1-3-4-9-6-5-8(2)7-9;/h5-7H,3-4H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCMUVGRRDWTDK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C[N+](=C1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3049207 | |
Record name | 1-Methyl-3-propylimidazolium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119171-18-5 | |
Record name | 1-Methyl-3-propylimidazolium iodide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119171-18-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-3-propylimidazolium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazolium, 1-methyl-3-propyl-, iodide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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